SMER28

Beschreibung

Eigenschaften

IUPAC Name |

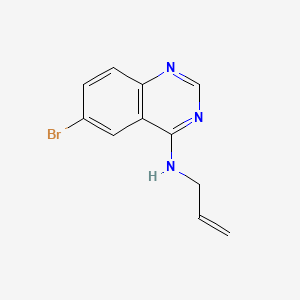

6-bromo-N-prop-2-enylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPOLXUSCUFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364408 | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307538-42-7 | |

| Record name | SMER 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307538-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-prop-2-enylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SMER 28 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of SMER28: An Autophagy Enhancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SMER28, a small molecule initially identified as an enhancer of rapamycin-induced autophagy, has emerged as a potent modulator of cellular protein homeostasis with therapeutic potential in a range of diseases, including neurodegenerative disorders and certain cancers. Initially characterized as an mTOR-independent autophagy inducer, subsequent research has unveiled a more complex mechanism of action. This technical guide synthesizes the current understanding of this compound's molecular targets and signaling pathways, presenting key quantitative data and detailed experimental protocols to facilitate further investigation into its therapeutic applications.

Core Mechanisms of Action

This compound exerts its biological effects primarily through two distinct, yet potentially interconnected, mechanisms: the inhibition of Class I phosphoinositide 3-kinases (PI3Ks) and the direct binding and modulation of Valosin-Containing Protein (VCP/p97).

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Contrary to initial findings suggesting an mTOR-independent mechanism, recent studies have demonstrated that this compound directly inhibits the catalytic subunits of Class I PI3Ks.[1][2][3][4] This inhibition attenuates the canonical PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth, proliferation, and a key negative regulator of autophagy.

The primary targets of this compound within this pathway are the p110δ and, to a lesser extent, the p110γ isoforms of PI3K.[2][3][5] Inhibition of these kinases leads to a reduction in the phosphorylation of downstream effectors, including AKT at both Thr308 and Ser473, thereby relieving the inhibitory pressure on the autophagy-initiating ULK1 complex.[3] This mode of action accounts for the observed increase in autophagosome synthesis and enhanced clearance of autophagy substrates.[6][7]

Allosteric Modulation of VCP/p97 ATPase Activity

A second, well-defined mechanism of this compound involves its direct interaction with VCP/p97, an abundant AAA+ ATPase that plays a critical role in protein quality control, including both the ubiquitin-proteasome system (UPS) and autophagy.[8][9][10] this compound binds to a cleft between the substrate-binding domain and the D1 ATPase domain of VCP.[8] This binding event selectively increases the ATPase activity of the D1 domain without affecting the D2 domain.[8]

This enhanced VCP D1 ATPase activity promotes the assembly and activity of the PtdIns3K complex I, leading to increased production of phosphatidylinositol 3-phosphate (PtdIns3P) and subsequent recruitment of early autophagic markers like WIPI2 and ATG16L1, ultimately enhancing autophagosome biogenesis.[8][11] Furthermore, by modulating VCP activity, this compound also stimulates the clearance of soluble misfolded proteins via the ubiquitin-proteasome system, demonstrating a dual impact on cellular proteostasis.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound.

| Parameter | Value | Context | Reference |

| Binding Affinity (Kd) | |||

| This compound to VCP/p97 | ~750 ± 250 nM | Surface Plasmon Resonance (SPR) | [12] |

| In Vitro Kinase Inhibition | |||

| PI3Kδ | Markedly inhibited | 200 µM this compound | [2] |

| PI3Kγ | Lesser extent | 200 µM this compound | [2] |

| PI3Kα | Markedly inhibited | 200 µM this compound | [2] |

| PI3Kβ | Markedly inhibited | 200 µM this compound | [2] |

| Effective Concentration in Cell Culture | |||

| N2a-APP cells (Aβ reduction) | Apparent EC50 ~10 µM | 16-hour treatment | [13] |

| N2a-APP cells (APP-CTF reduction) | Apparent EC50 ~20 µM | 16-hour treatment | [13] |

| MEF cells (βCTF clearance) | 10 µM | 16-hour treatment | [6] |

| U-2 OS cells (Autophagy induction) | 50 µM | 16-hour treatment | [1] |

| HeLa cells (Autophagy flux) | 10-100 µM | 24-48 hour treatment | [11] |

| HD and SCA3 fibroblasts | 20-30 µM | 24-hour treatment | [11] |

Table 1: Binding Affinity and Efficacy of this compound

| Cell Line | Treatment Conditions | Observed Effect | Reference |

| U-2 OS | 50 µM this compound for 16 h | Increased number and area of LC3 and p62 positive puncta. | [1] |

| PC-12 | 50 µM this compound for 3 days (with NGF) | Increased acetylated α-tubulin levels, indicating microtubule stabilization. | [14] |

| Primary Neurons | 50 µM this compound pretreatment for 16 h | Protection against kainic acid-induced axonal fragmentation. | [14] |

| N2a-APP | 50 µM this compound for 16 h | Significant decrease in soluble Aβ40 and Aβ42 peptides. | [13] |

Table 2: Cellular Effects of this compound Treatment

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Caption: Figure 1. Dual mechanism of action of this compound.

Experimental Workflow for Assessing Autophagy Induction

Caption: Figure 2. Workflow for autophagy analysis.

Detailed Experimental Protocols

Western Blot Analysis of Autophagy Markers (LC3-II and p62)

This protocol is adapted from methodologies described for U-2 OS and N2a-APP cells.[1][13]

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for the specified duration (e.g., 16 hours).

-

For autophagic flux analysis, co-treat a set of wells with Bafilomycin A1 (100-400 nM) for the final 2-4 hours of this compound treatment.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash three times with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantification:

-

Perform densitometric analysis of the bands.

-

Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels (in the absence of lysosomal inhibitors) indicate autophagy induction. A further accumulation of LC3-II in the presence of Bafilomycin A1 confirms increased autophagic flux.

-

Immunofluorescence for LC3 Puncta

This protocol is based on methods used for U-2 OS cells.[1]

-

Cell Culture:

-

Seed cells on glass coverslips in a 24-well plate.

-

Allow cells to adhere overnight.

-

Treat with this compound (e.g., 50 µM) or vehicle control for the desired time (e.g., 16 hours).

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30-60 minutes.

-

Incubate with primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

(Optional) Counterstain nuclei with DAPI.

-

Wash three times with PBST.

-

-

Imaging and Analysis:

-

Mount coverslips onto glass slides.

-

Image using a confocal microscope.

-

Quantify the number and area of LC3-positive puncta per cell using image analysis software. An increase in LC3 puncta is indicative of autophagosome formation.

-

Conclusion

The mechanism of action of this compound is more intricate than initially understood, involving the dual targeting of the PI3K/AKT/mTOR pathway and the VCP/p97 protein quality control machinery. This multifaceted activity results in a robust induction of autophagy and enhancement of proteasomal clearance, positioning this compound as a valuable chemical probe for studying protein homeostasis and a promising lead compound for the development of therapeutics for a variety of proteinopathies and other diseases. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore and harness the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. selleckchem.com [selleckchem.com]

- 7. agscientific.com [agscientific.com]

- 8. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alzcdn.alzinfo.org [alzcdn.alzinfo.org]

- 14. The autophagy inducer this compound attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the SMER28 mTOR-Independent Autophagy Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMER28 (Small Molecule Enhancer of Rapamycin (B549165) 28) is a cell-permeable quinazoline (B50416) compound that has garnered significant interest as a potent inducer of autophagy, operating through a mechanism independent of the central mTOR (mammalian target of rapamycin) signaling pathway.[1][2][3] This unique property positions this compound as a valuable tool for studying autophagy and as a potential therapeutic agent for a range of pathologies, including neurodegenerative diseases and certain cancers.[1][4][5] This technical guide provides an in-depth overview of the this compound-mediated autophagy pathway, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling cascades and workflows.

Mechanism of Action: An Evolving Understanding

Initially identified in a screen for compounds that enhance the cytostatic effects of rapamycin in Saccharomyces cerevisiae, this compound was subsequently confirmed to induce autophagy in mammalian cells.[2] A key characteristic of this compound is its ability to increase autophagosome synthesis and enhance the clearance of aggregate-prone proteins associated with neurodegenerative conditions such as Huntington's, Parkinson's, and Alzheimer's diseases.[1][6][7]

While initially the direct molecular target of this compound was unknown, subsequent research has revealed a more complex mechanism than a simple mTOR-independent pathway.[4][8] There is compelling evidence suggesting that this compound's effects are mediated through at least two key proteins:

-

Valosin-Containing Protein (VCP/p97): Recent studies have identified VCP, an ATP-driven chaperone involved in protein quality control, as a direct binding target of this compound.[4] The binding of this compound to the D1 ATPase domain of VCP is reported to enhance its activity, leading to increased autophagy flux and clearance of proteasomal substrates.[4] This dual action on both major cellular degradation pathways makes this compound a particularly interesting molecule.[4]

-

Phosphoinositide 3-kinase (PI3K): Other research indicates that this compound can directly inhibit the class I PI3K family, with a particular affinity for the p110δ and p110γ isoforms.[8][9][10] By inhibiting the PI3K/AKT signaling axis, this compound can indirectly induce autophagy.[8][9] However, it's noteworthy that at lower concentrations (e.g., 50 µM), this compound does not appear to affect mTOR phosphorylation, supporting the mTOR-independent nature of its primary mechanism. At higher concentrations (e.g., 200 µM), some reduction in mTOR phosphorylation has been observed.[8][9]

The induction of autophagy by this compound is dependent on the core autophagy protein ATG5.[1][6][7] This has been demonstrated in studies where the effects of this compound on clearing amyloid-β peptides and APP-CTF were abrogated in Atg5-/- mouse embryonic fibroblasts.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Autophagy Induction and Substrate Clearance

| Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |

| COS-7 | 47 µM | 16 hours | Increased percentage of EGFP-LC3 positive cells with >5 vesicles. | [2] |

| HeLa (expressing EGFP-LC3) | 47 µM | 24 hours | Increased formation of EGFP-LC3 puncta. | [2] |

| PC12 (expressing A53T α-synuclein) | 43 µM | 24 hours | Enhanced clearance of A53T α-synuclein. | [3] |

| COS-7 (expressing EGFP-HDQ74) | 47 µM | 24 hours | Reduced aggregation and cell death. | [2] |

| MEFs (overexpressing βCTF) | 10 µM | 16 hours | Decreased levels of βCTF. | [3] |

| U-2 OS | 50 µM | 16 hours | Increased number of LC3 and p62-positive puncta. | [9] |

| Mouse Striatal Cells (Q111/Q111) | 20 µM | 24 hours | Significant reduction in mutant huntingtin levels. | [11] |

| HD Fibroblasts (mHTT-polyQ80) | 20 µM | 24 hours | Significant reduction in mutant huntingtin levels. | [11] |

| SCA3 Fibroblasts | 30 µM | 24 hours | Significant reduction in polyQ-expanded Ataxin 3 levels. | [11] |

Table 2: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Concentration | Duration of Treatment | Observed Effect | Reference |

| U-2 OS | 50 µM | 47 hours | Retarded cell growth, comparable to 300 nM rapamycin. | [9][12] |

| U-2 OS | 200 µM | 47 hours | Almost complete growth arrest. | [9][12] |

| U-2 OS | 50 µM | 48 hours | >95% cell viability. | [9] |

| U-2 OS | 200 µM | 48 hours | Approximately 25% cell death (increased apoptosis). | [9] |

Experimental Protocols

Immunofluorescence Staining for LC3 Puncta Formation

This protocol is adapted from methodologies used to assess autophagosome formation.[9][10]

Materials:

-

Cells of interest (e.g., U-2 OS, HeLa)

-

Glass coverslips

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations (e.g., 10 µM to 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound treatment.

-

Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.

-

Incubate the cells for the desired period (e.g., 16-24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-LC3B antibody, diluted in blocking buffer, overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI.

-

Visualize and quantify the LC3 puncta using a fluorescence microscope.

Western Blotting for Autophagy Markers and Substrate Clearance

This protocol is a general guideline for assessing protein levels following this compound treatment.[11][13]

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3, anti-p62/SQSTM1, anti-mutant Huntingtin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cell pellets in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples and prepare lysates by adding Laemmli sample buffer and boiling.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizing the Pathways and Workflows

Signaling Pathways of this compound-Induced Autophagy

References

- 1. agscientific.com [agscientific.com]

- 2. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. alzinfo.org [alzinfo.org]

- 6. stemcell.com [stemcell.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Enigma of SMER28: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMER28, a small molecule enhancer of rapamycin, has emerged as a significant modulator of autophagy, a fundamental cellular process for degrading and recycling cellular components. Initially identified in a screen for mTOR-independent autophagy inducers, this compound has garnered considerable interest for its therapeutic potential in a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth exploration of the core aspects of this compound target identification and validation, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Identified Molecular Targets of this compound

Through a series of rigorous investigations, two primary molecular targets of this compound have been identified, shedding light on its complex mechanism of action.

Phosphoinositide 3-Kinase (PI3K) p110δ

Recent studies have revealed that this compound directly inhibits the p110δ isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] This inhibition attenuates the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2][3] The preferential inhibition of the p110δ isoform, which is predominantly expressed in hematopoietic cells, suggests a potential therapeutic window for B-cell lymphomas and other hematological malignancies.[1]

Valosin-Containing Protein (VCP/p97)

Another validated target of this compound is the Valosin-Containing Protein (VCP/p97), an ATP-driven chaperone involved in protein quality control.[4][5][6] this compound binds to VCP and selectively stimulates the ATPase activity of its D1 domain.[4][5][7] This interaction enhances both autophagic and proteasomal clearance of neurotoxic proteins, highlighting its potential in treating neurodegenerative diseases characterized by protein aggregation, such as Huntington's and Parkinson's disease.[4][5][6]

Quantitative Analysis of this compound Activity

The biological effects of this compound have been quantified across various experimental settings, providing a clear picture of its potency and cellular impact.

| Parameter | Cell Line | Concentration | Observation | Reference |

| PI3K p110δ Inhibition | In vitro assay | 50 µM | ~87% inhibition | [8] |

| 200 µM | Complete inhibition | [8] | ||

| PI3K p110γ Inhibition | In vitro assay | 50 µM | ~43% inhibition | [8] |

| 200 µM | ~86% inhibition | [8] | ||

| Cell Viability | U-2 OS | 50 µM (48h) | >95% viable | [1][8] |

| 200 µM (48h) | ~75% viable | [1][8] | ||

| Apoptosis | U-2 OS | 200 µM (48h) | Increased Annexin V-positive cells | [1][8] |

| Autophagy Induction | U-2 OS | 50 µM (16h) | Significant increase in LC3 and p62 puncta | [1][8] |

| COS-7 | 47 µM (16h) | Increased percentage of cells with >5 EGFP-LC3 vesicles | [9] | |

| Clearance of Mutant Huntingtin | COS-7 | 47 µM (24h) | Significant reduction in EGFP-HDQ74 aggregates | [9] |

| Clearance of A53T α-synuclein | PC12 | 43 µM | Enhanced clearance | [10] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating key signaling pathways involved in autophagy and cell survival.

PI3K/AKT/mTOR Pathway

By directly inhibiting PI3K p110δ, this compound leads to a significant reduction in the phosphorylation of downstream effectors such as AKT at both Thr308 and Ser473.[1] This dampening of the PI3K/AKT signaling cascade ultimately results in the inhibition of mTOR, a master negative regulator of autophagy.

VCP-Mediated Autophagy Induction

This compound's interaction with VCP enhances the assembly and activity of the PtdIns3K complex I, which includes Beclin 1, VPS34, ATG14, and PIK3R4.[5][11] This leads to increased production of phosphatidylinositol 3-phosphate (PtdIns3P), a crucial lipid for the initiation and nucleation of autophagosomes.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in this compound research.

Western Blotting for Phosphoprotein Analysis

This protocol is used to determine the phosphorylation status of proteins within a signaling pathway following this compound treatment.

1. Cell Lysis:

-

Treat cells with desired concentrations of this compound or controls for the specified time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

3. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the relative protein levels, normalizing to a loading control (e.g., GAPDH or Tubulin).[1]

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of this compound and control compounds for the desired duration (e.g., 48 hours).

3. Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]

Autophagy Flux Assay (LC3 Immunofluorescence)

This method visualizes and quantifies the formation of autophagosomes (LC3 puncta).

1. Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound or control compounds for the specified time (e.g., 16 hours).

2. Cell Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against LC3 (and p62 if desired) for 1 hour.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS.

4. Imaging and Quantification:

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Acquire images using a confocal or fluorescence microscope.

-

Quantify the number and area of LC3-positive puncta per cell using image analysis software.[1]

Target Validation Workflow

Validating a potential drug target is a multi-step process that builds a strong case for its role in the compound's mechanism of action.

Conclusion

The identification and validation of PI3K p110δ and VCP/p97 as direct targets of this compound have significantly advanced our understanding of its molecular mechanisms. By inhibiting the PI3K/AKT/mTOR pathway and enhancing VCP-mediated protein clearance, this compound presents a multi-faceted approach to inducing autophagy and promoting cellular homeostasis. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel modulators of these critical cellular pathways. The continued investigation into the nuanced pharmacology of this compound holds promise for the development of innovative treatments for a host of challenging diseases.

References

- 1. This compound Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

The Modulatory Role of SMER28 on VCP/p97: A Technical Guide to its Interaction and Cellular Consequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) chaperone that plays a critical role in cellular protein homeostasis. It is a key regulator of both the ubiquitin-proteasome system (UPS) and autophagy, two essential pathways for the clearance of misfolded and aggregated proteins.[1][2][3] The accumulation of such aberrant proteins is a hallmark of numerous neurodegenerative diseases, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2][3] Consequently, modulating the activity of VCP/p97 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the interaction between the small molecule SMER28 and VCP/p97, detailing its mechanism of action, the experimental methodologies used to characterize this interaction, and its downstream cellular effects.

This compound-VCP/p97 Interaction: Quantitative Analysis

This compound has been identified as a modulator of VCP/p97 activity.[1][2] Its interaction with VCP/p97 has been characterized using various biophysical and biochemical techniques, yielding quantitative data on its binding affinity and its effect on the protein's enzymatic function.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | ~750 ± 250 nM | Surface Plasmon Resonance (SPR) | [1][2] |

| Effect on ATPase Activity | Stimulates D1 domain ATPase activity | In vitro ATPase assays | [2][4][5] |

| Concentration for Activity | 20 µM (in cellular and in vitro assays) | Various | [6] |

Table 1: Quantitative data on the interaction between this compound and VCP/p97.

Mechanism of Action: Allosteric Modulation of VCP/p97

This compound acts as an allosteric activator of VCP/p97. Limited proteolysis-coupled mass spectrometry (LiP-MS) has revealed that this compound binds to a cleft located between the N-terminal substrate-binding domain and the D1 ATPase domain of VCP.[4][5] This binding event induces a conformational change that selectively enhances the ATPase activity of the D1 domain, without affecting the D2 domain's activity or the overall hexameric structure of the VCP/p97 complex.[4][5]

This targeted activation of the D1 domain has significant downstream consequences for cellular protein quality control pathways.

Signaling Pathway of this compound-VCP/p97 Interaction

Experimental Protocols

Characterizing the interaction between a small molecule and its protein target requires a multi-faceted approach. Below are detailed methodologies for key experiments used to elucidate the this compound-VCP/p97 interaction.

Experimental Workflow for Characterizing this compound-VCP/p97 Interaction

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to VCP/p97.

Methodology:

-

Immobilization: Recombinant purified VCP/p97 protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is measured in real-time.

-

Data Analysis: The association and dissociation rates are recorded. The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).[1]

Drug Affinity Responsive Target Stability (DARTS) Assay

Objective: To confirm the direct binding of this compound to VCP/p97 in a complex cellular lysate.

Methodology:

-

Lysate Preparation: HeLa cells are lysed to obtain a native protein mixture.

-

Compound Incubation: Aliquots of the cell lysate are incubated with this compound (e.g., 20 µM) or a vehicle control (DMSO) for 1 hour.[6]

-

Limited Proteolysis: A protease, such as pronase, is added to the lysates to induce partial protein degradation.

-

Analysis: The samples are analyzed by SDS-PAGE and Western blotting using an antibody specific for VCP/p97. A higher abundance of intact VCP/p97 in the this compound-treated sample compared to the control indicates that this compound binding protects VCP/p97 from proteolytic degradation.

Limited Proteolysis-Coupled Mass Spectrometry (LiP-MS)

Objective: To identify the binding site of this compound on VCP/p97.

Methodology:

-

Sample Preparation: Purified VCP/p97 is incubated with either this compound or a vehicle control.

-

Limited Proteolysis: A protease, such as proteinase K, is added for a short duration to induce limited cleavage at exposed and flexible regions of the protein.

-

Denaturation and Tryptic Digestion: The reaction is quenched, and the proteins are denatured and subjected to a complete tryptic digest.

-

Mass Spectrometry Analysis: The resulting peptides are analyzed by mass spectrometry.

-

Data Analysis: Peptides that show a differential abundance between the this compound-treated and control samples are identified. The location of these peptides on the protein structure reveals regions where this compound binding has altered the protein's conformation and accessibility to the protease, thereby indicating the binding site.[4][5]

In Vitro ATPase Activity Assay

Objective: To measure the effect of this compound on the ATPase activity of VCP/p97.

Methodology:

-

Reaction Setup: Recombinant VCP/p97 is incubated in a reaction buffer containing ATP and varying concentrations of this compound.

-

ATP Hydrolysis: The reaction is allowed to proceed for a defined period at 37°C.

-

Detection: The amount of ATP remaining in the reaction is quantified using a bioluminescence-based assay (e.g., Kinase-Glo). The luminescent signal is inversely proportional to the ATPase activity.

-

Data Analysis: The ATPase activity in the presence of this compound is compared to the vehicle control to determine the fold-change in activity. To confirm the specificity for the D1 domain, the assay can be repeated using VCP/p97 mutants with inactivated D1 or D2 domains (e.g., VCP-E305Q for D1 and VCP-E578Q for D2).[6]

Downstream Cellular Consequences of this compound-VCP/p97 Interaction

The this compound-mediated activation of VCP/p97's D1 ATPase domain leads to the enhanced clearance of pathogenic proteins through two major cellular degradation pathways.

Enhancement of Autophagy

This compound binding to VCP/p97 promotes the assembly and activity of the PtdIns3K complex I.[4][5] This complex is essential for the production of phosphatidylinositol 3-phosphate (PtdIns3P), a key lipid in the initiation of autophagosome formation.[4][5] The increased levels of PtdIns3P lead to enhanced autophagosome biogenesis and, consequently, an increased autophagic flux.[4][5] This results in the efficient clearance of aggregate-prone proteins that are typically degraded via autophagy.[1][2][3]

Stimulation of the Ubiquitin-Proteasome System

In addition to its role in autophagy, this compound-activated VCP/p97 also enhances the degradation of soluble misfolded proteins through the ubiquitin-proteasome system.[4] This dual-action of this compound on both major protein degradation pathways makes it a particularly interesting molecule for therapeutic development.

Conclusion

This compound represents a valuable tool for studying the complex biology of VCP/p97 and a potential starting point for the development of novel therapeutics for neurodegenerative diseases. Its ability to allosterically activate the D1 ATPase domain of VCP/p97, leading to the enhanced clearance of pathogenic proteins through both autophagy and the ubiquitin-proteasome system, highlights the therapeutic potential of modulating this key cellular chaperone. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate mechanisms of VCP/p97 regulation and the discovery of new modulators.

References

- 1. researchgate.net [researchgate.net]

- 2. Compounds activating VCP D1 ATPase enhance both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

SMER28: A Technical Guide to its Applications in Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMER28, a small molecule enhancer of rapamycin, has emerged as a significant modulator of cellular protein homeostasis with profound implications for neurodegenerative disease research. Initially identified as an mTOR-independent autophagy inducer, subsequent research has revealed a more complex mechanism of action involving the regulation of key cellular degradation pathways. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in cellular models of neurodegeneration, and detailed protocols for its use in research settings. The information is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate the pathogenesis of neurodegenerative diseases and explore potential therapeutic strategies.

Mechanism of Action: A Dual Regulator of Protein Clearance

This compound enhances the clearance of aggregate-prone proteins, a pathological hallmark of many neurodegenerative disorders, through the modulation of two primary cellular degradation pathways: autophagy and the ubiquitin-proteasome system (UPS).[1][2] This dual activity makes it a potent tool for studying protein quality control.

Autophagy Induction

This compound stimulates autophagy, the process by which cells degrade and recycle damaged organelles and misfolded proteins.[3][4] Two distinct mechanisms for autophagy induction by this compound have been proposed:

-

VCP/p97 Activation: this compound directly binds to the Valosin-Containing Protein (VCP/p97), an ATP-driven chaperone crucial for protein homeostasis.[1][5] This interaction selectively stimulates the ATPase activity of VCP's D1 domain, which in turn promotes the assembly and activity of the PtdIns3K complex I.[1][2] The increased activity of this complex leads to elevated levels of PtdIns3P, a key lipid in the initiation and biogenesis of autophagosomes.[1][2]

-

PI3K/mTOR Signaling Attenuation: this compound has also been shown to directly inhibit the p110δ and, to a lesser extent, the p110γ isoforms of phosphoinositide 3-kinase (PI3K).[6][7] This inhibition of the PI3K/AKT signaling pathway, which is a negative regulator of autophagy, leads to the induction of the autophagic process.[6][8]

Enhancement of Proteasomal Clearance

In addition to its role in autophagy, VCP/p97 is integral to the ubiquitin-proteasome system (UPS). By activating VCP/p97, this compound also stimulates the clearance of soluble misfolded proteins via the UPS.[1][2] This concurrent enhancement of two major protein degradation pathways allows for the efficient removal of a broad spectrum of pathological protein species.[1]

Applications in Neurodegenerative Disease Models

This compound has demonstrated significant efficacy in clearing neurotoxic proteins in various cellular and animal models of neurodegenerative diseases.

Huntington's Disease

This compound enhances the clearance of mutant huntingtin (mHTT) fragments.[3][4] Studies have shown that treatment with this compound reduces the number of mHTT aggregates and mitigates toxicity in cell and Drosophila models of Huntington's disease.[9]

Parkinson's Disease

In models of Parkinson's disease, this compound promotes the clearance of A53T α-synuclein, a protein prone to aggregation in this condition.[4][10] This effect is observed in a manner independent of rapamycin, suggesting a distinct mechanism from mTOR inhibition.[9]

Alzheimer's Disease

This compound has been shown to decrease the levels of amyloid-β (Aβ) peptides and the amyloid precursor protein C-terminal fragment (APP-CTF) in both cell lines and primary neuronal cultures.[3][11][12] This clearance is dependent on the autophagy-related protein 5 (Atg5), highlighting the crucial role of autophagy in this process.[11][12]

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound in clearing neurotoxic proteins and its effects on cell viability.

| Cell Line | Target Protein | This compound Concentration | Incubation Time | % Reduction of Target Protein | Reference |

| PC12 | A53T α-synuclein | 43 µM | 24 h | Significant reduction | [9][10] |

| COS-7 | EGFP-HDQ74 | 47 µM | 24 h | Significant reduction in aggregates | [9] |

| N2a-APP | Aβ40 | 50 µM | 16 h | ~40% | [11] |

| N2a-APP | APP-CTF | 50 µM | 16 h | ~60% | [11] |

| Rat Primary Neurons | Aβ40 | 50 µM | 16 h | ~30% | [11] |

| Rat Primary Neurons | APP-CTF | 50 µM | 16 h | ~50% | [11] |

| Cell Line | This compound Concentration | Incubation Time | Effect on Cell Viability | Reference |

| U-2 OS | 50 µM | 48 h | >95% viable cells | [13] |

| U-2 OS | 200 µM | 48 h | ~55% viable cells | [13] |

| N2a-APP | Up to 50 µM | 16 h | No significant cytotoxicity | [11] |

Detailed Experimental Protocols

General Cell Culture and this compound Treatment

-

Cell Plating: Plate cells (e.g., N2a, PC12, U-2 OS) in appropriate culture vessels and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: Prepare working solutions of this compound in complete cell culture medium at final concentrations typically ranging from 10 µM to 50 µM. A vehicle control (DMSO) at the same final concentration as the highest this compound treatment should also be prepared.

-

Treatment: Remove the existing medium from the cells and replace it with the this compound-containing or vehicle control medium.

-

Incubation: Incubate the cells for the desired period, typically 16-24 hours, depending on the cell type and experimental endpoint.

Immunofluorescence Staining for LC3 Puncta

-

Cell Culture: Plate cells on glass coverslips and treat with this compound or vehicle as described in Protocol 4.1.

-

Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[7]

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[7]

-

Blocking: Wash three times with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.[7]

-

Primary Antibody Incubation: Incubate with a primary antibody against LC3B diluted in blocking buffer overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[7]

-

Mounting and Imaging: Wash three times with PBS, mount the coverslips on microscope slides, and visualize using confocal microscopy.

Western Blotting for Protein Clearance

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target protein (e.g., α-synuclein, APP-CTF, LC3) and a loading control (e.g., actin, tubulin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Perform densitometry analysis of the protein bands to quantify the relative protein levels.

Conclusion and Future Directions

This compound represents a valuable chemical probe for dissecting the intricate cellular mechanisms of protein degradation and their role in neurodegeneration. Its ability to enhance the clearance of toxic protein aggregates through both autophagy and the proteasome makes it a compelling candidate for further investigation as a potential therapeutic lead. Future research should focus on elucidating the precise interplay between the VCP/p97 and PI3K pathways in mediating the effects of this compound, as well as evaluating its efficacy and safety in more advanced preclinical models of neurodegenerative diseases. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the translation of basic research findings into novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. agscientific.com [agscientific.com]

- 4. stemcell.com [stemcell.com]

- 5. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Attenuates PI3K/mTOR Signaling by Direct Inhibition of PI3K p110 Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Small molecules enhance autophagy and reduce toxicity in Huntington’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. alzcdn.alzinfo.org [alzcdn.alzinfo.org]

- 12. A small-molecule enhancer of autophagy decreases levels of Aβ and APP-CTF via Atg5-dependent autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Dual-Edged Sword: A Technical Guide to SMER28 for Enhanced Clearance of Protein Aggregates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of misfolded and aggregated proteins is a pathological hallmark of a wide range of debilitating neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. The cellular machinery responsible for maintaining protein homeostasis, primarily the autophagy and ubiquitin-proteasome systems, often becomes impaired in these conditions. This guide provides an in-depth technical overview of SMER28, a small molecule that has emerged as a promising tool for clearing these toxic protein aggregates. This compound acts as a potent, mTOR-independent inducer of autophagy and also enhances proteasomal clearance through a novel mechanism involving the activation of Valosin-Containing Protein (VCP/p97). This dual-action capability makes this compound a compelling candidate for therapeutic development and a valuable molecular probe for studying cellular protein quality control pathways.

Mechanism of Action: A Two-Pronged Approach to Proteostasis

Initially identified as a small molecule enhancer of rapamycin, this compound's primary mechanism of action is now understood to be the activation of VCP/p97, a critical AAA+ ATPase involved in diverse cellular processes, including protein degradation.[1] this compound's engagement with VCP/p97 initiates a cascade of events that bolsters both major arms of the cell's protein clearance machinery.

Enhancement of Autophagy

This compound directly binds to the VCP/p97 protein, specifically stimulating the ATPase activity of its D1 domain.[2][3] This targeted activation of VCP/p97 enhances the assembly and activity of the PtdIns3K complex I.[2] The subsequent increase in phosphatidylinositol 3-phosphate (PtdIns3P) levels is a critical step in the initiation and biogenesis of autophagosomes, the double-membraned vesicles that engulf and sequester cytoplasmic cargo for lysosomal degradation.[1][2] This leads to an overall increase in autophagy flux, facilitating the clearance of aggregate-prone proteins such as mutant huntingtin (mHTT) and A53T α-synuclein.[2][4]

Stimulation of the Ubiquitin-Proteasome System (UPS)

In addition to its role in autophagy, VCP/p97 is integral to the ubiquitin-proteasome system, which is primarily responsible for the degradation of soluble, short-lived proteins. This compound's activation of VCP/p97 also stimulates the clearance of soluble misfolded proteins via the UPS.[2][5] This concurrent enhancement of both the autophagy and proteasomal pathways allows for the efficient removal of a broad spectrum of pathological protein species, from soluble monomers to larger, insoluble aggregates.[1][5]

A proposed signaling pathway for this compound's action is depicted below:

Quantitative Data on this compound Efficacy

The following tables summarize quantitative data from various studies on the efficacy of this compound in inducing autophagy and clearing neurotoxic proteins in different cellular models.

Table 1: Effect of this compound on Autophagy Induction

| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |

| U-2 OS | 50 µM | 16 hours | Increased number of LC3 and p62-positive autophagosomal puncta. | [6] |

| HeLa expressing SRAI-LC3B | 10-100 µM | 48 hours | Dose-dependent increase in autophagy flux. | [1] |

Table 2: Effect of this compound on Protein Aggregate Clearance

| Cell Model | Target Protein | This compound Concentration | Incubation Time | Observed Effect | Reference |

| PC12 cells | A53T α-synuclein | 43 µM | - | Enhancement of autophagy and decrease in α-synuclein levels. | [4] |

| COS-7 cells | EGFP-tagged mutant huntingtin | 47 µM | 48 hours | Inhibition of huntingtin aggregation and protection against cell death. | [4] |

| MEF cells overexpressing βCTF | Aβ/APP-CTF | 10 µM | 16 hours | Marked decrease in Aβ/APP-CTF levels. | [4] |

| Mouse Striatal Cells (Q111/Q111) | Mutant huntingtin | 20 µM | 24 hours | Significant reduction in mutant huntingtin levels. | [1] |

| Huntington's Disease Fibroblasts (mHTT-polyQ80) | Mutant huntingtin | 20 µM | 24 hours | Reduction in mutant huntingtin levels. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy induction and protein aggregate clearance.

Protocol 1: Induction of Autophagy and Assessment by LC3 Immunofluorescence

This protocol is designed to visualize and quantify the induction of autophagy by monitoring the formation of LC3-positive puncta, which represent autophagosomes.

Materials:

-

Mammalian cell line of interest (e.g., U-2 OS, HeLa)

-

Complete cell culture medium

-

This compound stock solution (10-50 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.

-

This compound Treatment: Prepare working solutions of this compound in complete cell culture medium at final concentrations ranging from 10 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration. Replace the medium in the wells with the this compound-containing or vehicle control medium and incubate for 16-24 hours.[5]

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[5]

-

Wash three times with PBS.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.[5]

-

Incubate with the primary antibody against LC3B diluted in blocking buffer overnight at 4°C.[5]

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.[5]

-

Wash three times with PBS.

-

-

Imaging and Analysis: Mount the coverslips onto microscope slides and image using a fluorescence microscope. Quantify the number of LC3-positive puncta per cell. An increase in the number of puncta in this compound-treated cells compared to the vehicle control indicates the induction of autophagy.[5]

Protocol 2: VCP/p97 ATPase Activity Assay

This protocol describes a bioluminescence-based assay to measure the effect of this compound on the ATPase activity of purified VCP/p97 protein.

Materials:

-

Purified recombinant VCP/p97 protein

-

Assay buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

ATP solution (0.5 µM)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a white microplate, add the purified VCP protein to the assay buffer.

-

Compound Addition: Add this compound at various concentrations or a vehicle control (DMSO) to the wells. Include a positive control inhibitor of VCP, such as DBeQ, if desired. Incubate at room temperature for 60 minutes.[1]

-

Initiate Reaction: Add ATP to each well to a final concentration of 0.5 µM to start the ATPase reaction. Incubate at room temperature for 60 minutes.[1]

-

Measure Remaining ATP: Add the Kinase-Glo® reagent to each well, which contains luciferase and its substrate luciferin. Incubate for 10 minutes at room temperature in the dark.[1]

-

Luminescence Reading: Measure the luminescence of each well using a luminometer. The light output is proportional to the amount of ATP remaining in the well.

-

Data Analysis: The luminescence signal is inversely proportional to the VCP ATPase activity. A lower luminescence signal in the this compound-treated wells compared to the vehicle control indicates stimulation of ATPase activity.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for small molecule therapeutics for neurodegenerative diseases characterized by protein aggregation. Its unique dual mechanism of action, simultaneously enhancing both autophagy and proteasomal clearance, offers a comprehensive approach to restoring cellular proteostasis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricate cellular pathways it modulates. Future research should focus on optimizing the pharmacological properties of this compound, evaluating its efficacy and safety in preclinical animal models, and identifying biomarkers to monitor its therapeutic effects. The continued exploration of VCP/p97 activators like this compound holds great promise for the development of novel treatments for a range of devastating proteinopathies.

References

- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ATPase activity of p97-valosin-containing protein (VCP). D2 mediates the major enzyme activity, and D1 contributes to the heat-induced activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

The Role of SMER28 in Enhancing Alpha-Synuclein Clearance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of alpha-synuclein (B15492655) is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. Enhancing the cellular clearance of this protein is a promising therapeutic strategy. This technical guide provides an in-depth overview of the small molecule SMER28 and its role in promoting the degradation of alpha-synuclein. This compound acts as a potent, mTOR-independent activator of autophagy and also stimulates the ubiquitin-proteasome system. Its molecular target is the valosin-containing protein (VCP/p97), a key regulator of cellular protein homeostasis. By binding to and modulating VCP's ATPase activity, this compound initiates a signaling cascade that enhances the clearance of aggregation-prone proteins like the A53T mutant of alpha-synuclein. This document details the underlying molecular mechanisms, presents available quantitative data, provides comprehensive experimental protocols for studying this compound's effects, and visualizes the key pathways involved.

Introduction

Alpha-synuclein is a presynaptic neuronal protein that, in its misfolded and aggregated state, forms the primary component of Lewy bodies, the characteristic intracellular inclusions in Parkinson's disease and other synucleinopathies. The accumulation of these aggregates is believed to be a central event in the pathogenesis of these disorders, leading to synaptic dysfunction and neuronal cell death. Consequently, strategies aimed at reducing the burden of alpha-synuclein are of significant therapeutic interest.

One such strategy is the enhancement of cellular protein degradation pathways, primarily the autophagy-lysosome pathway and the ubiquitin-proteasome system (UPS). This compound (Small Molecule Enhancer of Rapamycin 28) is a cell-permeable small molecule that has been identified as an inducer of autophagy, independent of the well-characterized mTOR (mammalian target of rapamycin) pathway.[1] Notably, this compound has been shown to enhance the clearance of various aggregation-prone proteins, including mutant huntingtin and the A53T variant of alpha-synuclein, in both cellular and animal models.[1][2]

This guide will provide a detailed examination of the mechanisms by which this compound promotes alpha-synuclein clearance, offering a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.

Molecular Mechanism of this compound Action

This compound's primary mechanism of action involves the direct binding to and modulation of the Valosin-Containing Protein (VCP), also known as p97. VCP is a hexameric AAA+ ATPase that plays a crucial role in a multitude of cellular processes, including protein quality control.[1] this compound binding selectively stimulates the ATPase activity of the D1 domain of VCP.[1] This activation initiates two parallel pathways for protein clearance: the autophagy-lysosome pathway and the ubiquitin-proteasome system.

Activation of Autophagy

This compound-mediated activation of VCP enhances the assembly and activity of the Class III phosphatidylinositol 3-kinase (PI3K) complex I.[1][3] This complex is critical for the initiation of autophagy and is composed of several key proteins including Beclin-1 (BECN1), VPS34 (PIK3C3), VPS15 (PIK3R4), ATG14, and NRBF2.[1] The increased activity of this complex leads to a higher production of phosphatidylinositol 3-phosphate (PtdIns3P), a lipid that serves as a docking site for other autophagy-related proteins like WIPI2 and ATG16L1, ultimately leading to enhanced autophagosome formation and maturation.[1][4]

Stimulation of the Ubiquitin-Proteasome System

Concurrently with autophagy induction, this compound's interaction with VCP also stimulates the clearance of soluble, misfolded proteins via the ubiquitin-proteasome system (UPS).[1] This dual action is particularly advantageous as it allows for the degradation of both monomeric and oligomeric/aggregated forms of alpha-synuclein.[1] Importantly, this VCP-dependent proteasomal clearance does not appear to involve an increase in the intrinsic activity of the proteasome itself.[1]

Data Presentation

While the qualitative effects of this compound on alpha-synuclein clearance are well-documented, comprehensive quantitative data from a single source is limited. The following tables summarize available data on the effects of this compound on autophagy induction and alpha-synuclein clearance from various studies.

| Cell Line | This compound Concentration | Incubation Time | Observed Effect on Autophagy | Reference |

| PC12 | 43 µM | Not Specified | Decrease in A53T alpha-synuclein levels | [5] |

| COS-7 | 47 µM | 16 hours | Increased percentage of cells with >5 EGFP-LC3 vesicles | [2] |

| HeLa | 47 µM | 24 hours | Overt EGFP-LC3 vesicle formation | [2] |

| HeLa | 20 µM | 8 hours | Increased LC3-II to actin ratio | [3] |

| Model System | This compound Treatment | Outcome | Reference |

| Cellular and fly models | Not Specified | Enhanced clearance of A53T SNCA/α-synuclein | [1] |

| Parkinson's disease rat model | Not Specified | Neuroprotective effects | [1] |

| Primary Neurons | 50 µM (pretreatment for 16h) | Protected axons against degradation by approx. 82% | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on alpha-synuclein clearance.

Western Blot Analysis for Alpha-Synuclein Quantification

This protocol describes the quantification of total alpha-synuclein levels in cell lysates following this compound treatment.

Materials:

-

Cell culture reagents

-

This compound (stock solution in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-alpha-synuclein, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density. Once attached, treat cells with desired concentrations of this compound (e.g., 10, 20, 50 µM) or vehicle (DMSO) for the intended duration (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in lysis buffer on ice.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-alpha-synuclein antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize alpha-synuclein levels to the loading control.

Immunofluorescence for Visualization of Alpha-Synuclein Aggregates

This protocol allows for the visualization and quantification of intracellular alpha-synuclein aggregates.

Materials:

-

Cells cultured on glass coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-alpha-synuclein (aggregate-specific if desired)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips. Treat with this compound or vehicle as described for Western blotting.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash cells with PBS and block with blocking buffer for 1 hour.

-

Antibody Incubation:

-

Incubate with primary anti-alpha-synuclein antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting: Wash with PBS. Incubate with DAPI for 5 minutes. Wash with PBS. Mount coverslips onto slides using antifade mounting medium.

-

Imaging and Analysis: Visualize cells using a fluorescence microscope. Capture images and quantify the number and size of alpha-synuclein aggregates per cell.

Mandatory Visualizations

Signaling Pathways

References

- 1. This compound binding to VCP/p97 enhances both autophagic and proteasomal neurotoxic protein clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The autophagy inducer this compound attenuates microtubule dynamics mediating neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

Unlocking Erythropoiesis in Diamond-Blackfan Anemia: A Technical Guide to SMER28

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diamond-Blackfan Anemia (DBA) is a rare inherited bone marrow failure syndrome characterized by a selective aplasia of erythroid progenitors. Current treatment modalities are limited and often associated with significant side effects, highlighting the urgent need for novel therapeutic strategies. This technical guide provides an in-depth overview of SMER28, a small molecule autophagy inducer, as a promising therapeutic agent for DBA. This compound has been shown to promote erythropoiesis in preclinical models of DBA through a novel, mTOR-independent mechanism. This document details the molecular mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the involved signaling pathways and experimental workflows.

Introduction to Diamond-Blackfan Anemia and the Therapeutic Rationale for this compound

Diamond-Blackfan Anemia is primarily caused by heterozygous mutations in genes encoding ribosomal proteins, leading to ribosomal haploinsufficiency. This results in impaired ribosome biogenesis, p53 activation, and subsequent apoptosis of erythroid precursors, leading to a profound red blood cell aplasia[1]. While corticosteroids and chronic blood transfusions are the mainstays of treatment, they are not universally effective and carry long-term toxicities.

This compound (Small Molecule Enhancer of Rapamycin 28) was identified through an unbiased chemical screen using induced pluripotent stem cells (iPSCs) derived from DBA patients[2][3]. It is a cell-permeable quinazoline (B50416) compound that induces autophagy independently of the mTOR (mammalian target of rapamycin) signaling pathway[2][3][4]. Autophagy, a cellular self-degradation process, plays a crucial role in cellular homeostasis and the clearance of damaged organelles, a process vital for erythroid differentiation[5]. In the context of DBA, this compound-induced autophagy is proposed to alleviate the cellular stress caused by ribosomal dysfunction, thereby promoting the survival and differentiation of erythroid progenitors[2][3].

Molecular Mechanism of Action of this compound

This compound's therapeutic effect in DBA is attributed to its ability to stimulate autophagy in an mTOR-independent manner. This is significant as mTOR inhibitors can have broad effects on cell growth and proliferation. The action of this compound is dependent on the core autophagy protein ATG5[2].

Recent studies have elucidated potential direct molecular targets of this compound, providing a mechanistic basis for its mTOR-independent autophagy induction:

-

PI3K Inhibition: this compound has been shown to directly inhibit phosphatidylinositol 3-kinase (PI3K), with a particular affinity for the p110δ isoform[6][7]. The PI3K/AKT/mTOR pathway is a central negative regulator of autophagy. By inhibiting PI3K, this compound can disinhibit the autophagy-initiating ULK1 complex, leading to the formation of autophagosomes. This mechanism bypasses direct mTOR inhibition.

-

VCP/p97 Activation: Another identified target of this compound is the Valosin-Containing Protein (VCP/p97), an AAA+ ATPase involved in a wide range of cellular processes, including protein quality control and autophagy[8][9]. This compound binding to VCP/p97 enhances its ATPase activity, which in turn stimulates the formation of the PI3K complex I, a key step in autophagosome biogenesis[8][9][10]. This dual engagement with both autophagy and proteasomal degradation pathways may contribute to the clearance of aggregate-prone proteins and the restoration of cellular homeostasis.

The downstream effects of this compound-induced autophagy in DBA erythroid progenitors include the upregulation of globin gene expression, a critical component of red blood cell function[2][3].

Quantitative Preclinical Data for this compound in DBA Models

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various DBA models.

| In Vitro Model | Cell Type | This compound Concentration | Key Quantitative Findings | Reference |

| DBA Patient-derived iPSCs (RPS19 mutant) | Hematopoietic Progenitor Cells | 10 µM | Increased number of erythroid (CD71+/Glycophorin A+) colonies. | [2][3] |

| DBA Patient-derived iPSCs (RPL5 mutant) | Hematopoietic Progenitor Cells | 10 µM | Rescue of erythroid differentiation defect. | [2][3] |

| In Vivo Model | Animal Model | This compound Dose and Administration | Key Quantitative Findings | Reference |